Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate
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Overview
Description
Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate typically involves the reaction of cyclohexylmagnesium bromide with ethyl 2-oxopent-3-ynoate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be employed.
Major Products Formed
Oxidation: Formation of 2-cyclohexyl-2-oxopent-3-ynoate.
Reduction: Formation of ethyl 2-cyclohexyl-2-hydroxypentanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyclohexyl-2-hydroxybutanoate
- Ethyl 2-cyclohexyl-2-hydroxyhexanoate
- Ethyl 2-cyclohexyl-2-hydroxyheptanoate
Uniqueness
Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds
Properties
CAS No. |
92956-99-5 |
---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate |
InChI |
InChI=1S/C13H20O3/c1-3-10-13(15,12(14)16-4-2)11-8-6-5-7-9-11/h11,15H,4-9H2,1-2H3 |
InChI Key |
SDWZKAHFZMWRTP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#CC)(C1CCCCC1)O |
Origin of Product |
United States |
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